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Compound of Interest

Compound Name: 4-chloro-N-ethyl-3-nitroaniline

Cat. No.: B13311770

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-N-ethyl-3-nitroaniline,
including its chemical identity, physicochemical properties, proposed synthesis, and relevant
experimental protocols for characterization and evaluation of biological activity. This document
is intended to serve as a foundational resource for professionals engaged in chemical research
and drug development.

Chemical Identity

The nomenclature and structural identifiers for the compound of interest are crucial for accurate
documentation and research.

e IUPAC Name: 4-chloro-N-ethyl-3-nitroaniline[1]

CAS Number: 1157074-03-7[1][2]

Molecular Formula: CsHoCIN202[1][2]

Molecular Weight: 200.62 g/mol [1][2]

Canonical SMILES: CCNC1=CC(=C(C=C1)CI)--INVALID-LINK--[O-][1]

InChiKey: PLPSKERNYGVTFK-UHFFFAOYSA-N[1][2]
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Synonyms:[1]

Molport-008-722-466

AKOS009156210

CS-0287243

EN300-164339

Physicochemical and Computed Properties

A summary of the key physicochemical and computed descriptors for 4-chloro-N-ethyl-3-
nitroaniline is presented in the table below. These properties are essential for understanding
the compound's behavior in various experimental settings.

Property Value Source

Molecular Weight 200.62 g/mol PubChem[1]

Molecular Formula CsHoCIN202 PubChem[1]

XLogP3 2.6 PubChem (Computed)[1]
Hydrogen Bond Donor Count 1 PubChem (Computed)[1]
Hydrogen Bond Acceptor

Count 3 PubChem (Computed)[1]
Rotatable Bond Count 2 PubChem (Computed)[1]
Exact Mass 200.0352552 Da PubChem (Computed)[1]
Topological Polar Surface Area  57.9 A2 PubChem (Computed)[1]
Heavy Atom Count 13 PubChem (Computed)[1]

Synthesis and Experimental Protocols

While a direct, published protocol for the synthesis of 4-chloro-N-ethyl-3-nitroaniline is not
readily available, a plausible synthetic route can be proposed based on established chemical
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methodologies for analogous compounds, such as the N-alkylation of a substituted aniline.[3]

[4]

Proposed Synthetic Pathway: N-Alkylation of 4-chloro-3-nitroaniline

The most direct approach involves the N-alkylation of 4-chloro-3-nitroaniline with an ethylating

agent like ethyl bromide or ethyl iodide in the presence of a base.

N-Alkylation

4-chloro-3-nitroaniline

Ethyl Bromide (CH3CH2Br)

Base (e.g., K2CO3)

4-chloro-N-ethyl-3-nitroaniline

Solvent (e.g., DMF)

Click to download full resolution via product page

Caption: Proposed synthetic route for 4-chloro-N-ethyl-3-nitroaniline.

Detailed Experimental Protocol: N-Alkylation

This protocol is adapted from the synthesis of similar N-alkylated nitroaniline derivatives.[3]

o Reaction Setup: To a solution of 4-chloro-3-nitroaniline (1.0 eq) in a suitable solvent such as
dimethylformamide (DMF), add an anhydrous base like potassium carbonate (2.0-3.0 eq).

o Stirring: Stir the resulting suspension at room temperature for approximately 15-20 minutes

to ensure adequate mixing.

o Addition of Alkylating Agent: Add an ethylating agent, such as ethyl bromide or ethyl iodide
(1.2-1.5 eq), dropwise to the reaction mixture.
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e Heating: Heat the reaction mixture to a temperature between 60-80 °C and maintain stirring
for 12-24 hours.

e Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

e Work-up: Upon completion, cool the mixture to room temperature. Pour the reaction mixture
into ice-cold water.

o Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate
(3 x50 mL).

e Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer
over anhydrous sodium sulfate.

 Purification: Concentrate the solution under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel, using an appropriate
eluent system (e.g., a gradient of ethyl acetate in hexane), to yield pure 4-chloro-N-ethyl-3-
nitroaniline.

Analytical Characterization Protocols

Structural confirmation and purity assessment are critical steps following synthesis. Standard
analytical techniques such as HPLC and GC-MS would be employed.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment[5]
¢ Instrumentation: Standard HPLC system with a UV-Vis detector.
e Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 um patrticle size).

» Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., starting with
60:40 v/v). For LC-MS compatibility, 0.1% formic acid can be added.

e Flow Rate: 1.0 mL/min.

» Detection Wavelength: A wavelength in the range of 254-380 nm is suitable due to the nitro
and aniline chromophores.
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o Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile or
methanol. Filter through a 0.45 um syringe filter before injection.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation[5]

e Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

e Column: Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 pm film
thickness).

e Carrier Gas: Helium, at a constant flow of 1.0-1.5 mL/min.
e Injector Temperature: 250 °C.
e Oven Program:
o Initial temperature: 100 °C, hold for 2 minutes.
o Ramp: Increase to 280 °C at 15 °C/min.
o Final hold: 5 minutes at 280 °C.
e Mass Spectrometer Parameters:
o lonization Mode: El at 70 eV.
o Mass Range: m/z 40-500.
o Source Temperature: 230 °C.

Biological Activity and Evaluation

The N-(2-chloroethyl)-aniline scaffold is a known pharmacophore in medicinal chemistry, with
the chloroethyl group acting as a potential alkylating agent for biological macromolecules like
DNA, a mechanism utilized by some anticancer drugs.[6] The nitro group, being strongly
electron-withdrawing, can modulate this reactivity and may also be bioreduced to reactive
intermediates.[6]
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Hypothetical Comparative Biological Data

The following tables present hypothetical, illustrative data for a series of N-(2-chloroethyl)-4-
nitroaniline derivatives to demonstrate potential structure-activity relationships (SAR). This data

is based on general principles observed for this class of compounds.[6]

Table 1: Comparative Cytotoxicity against HCT-116 Cells[6]

Compound ID Derivative Name Substituent (R) ICs0 (M)
N-(2-chloroethyl)-4-

NCNA-1 , N -H 45.2
nitroaniline
N-(2-chloroethyl)-2-

NCNA-2 . . -CHs (ortho) 35.8
methyl-4-nitroaniline
N-(2-chloroethyl)-2,6- )

NCNA-4 _ _ . -di-CHs (ortho) 28.5
dimethyl-4-nitroaniline
N-(2-chloroethyl)-3-

NCNA-5 ) N -OCHs (meta) 52.7
methoxy-4-nitroaniline
N-(2-chloroethyl)-3-

NCNA-6 -Cl (meta) 65.4

chloro-4-nitroaniline

Table 2: Comparative Antimicrobial Activity (MIC in pug/mL)[6]

Staphylococcus aureus

Escherichia coli (Gram-

Compound ID . .
(Gram-positive) negative)
NCNA-1 64 >128
NCNA-2 32 128
NCNA-4 16 64
NCNA-5 128 >128
NCNA-6 >128 >128
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Proposed Mechanism of Action

The biological activity is linked to the chemical structure. The 2-chloroethyl group can form a
reactive aziridinium ion, which then alkylates nucleophilic sites on biomolecules, particularly the
N7 position of guanine in DNA, leading to cytotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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